6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride
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Overview
Description
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO4S It is a derivative of naphthalene, characterized by the presence of acetyl, methoxy, and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonation of 6-acetyl-8-methoxynaphthalene followed by chlorination. The sulfonation can be achieved using sulfuric acid or oleum, while the chlorination step is often carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Sulfuric Acid (H2SO4): Employed in sulfonation reactions.
Amines, Alcohols, Thiols: Act as nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxynaphthalene-2-sulfonyl chloride
- 6-Chloro-2-naphthyl sulfonyl chloride
- 2-Chloroquinoline-6-sulfonyl chloride
Uniqueness
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride is unique due to the presence of both acetyl and methoxy groups on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where these functional groups are required .
Properties
CAS No. |
53446-35-8 |
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Molecular Formula |
C13H11ClO4S |
Molecular Weight |
298.74 g/mol |
IUPAC Name |
6-acetyl-8-methoxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C13H11ClO4S/c1-8(15)10-6-9-4-3-5-12(19(14,16)17)13(9)11(7-10)18-2/h3-7H,1-2H3 |
InChI Key |
IVZDLLIJROGGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C(=C1)C=CC=C2S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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